(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone
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Overview
Description
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone: is a complex organic compound that features a unique structure combining a pyridoindole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridoindole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the production of advanced materials with specific properties. Its unique structure allows it to be incorporated into polymers, coatings, and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone involves its interaction with specific molecular targets. This compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone include other pyridoindole and indole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets this compound apart is its specific combination of a chlorinated pyridoindole and a methylated indole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18ClN3O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-6-yl)methanone |
InChI |
InChI=1S/C21H18ClN3O/c1-24-8-6-13-2-3-14(10-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)4-5-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3 |
InChI Key |
RRVXAUDBFAWXCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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